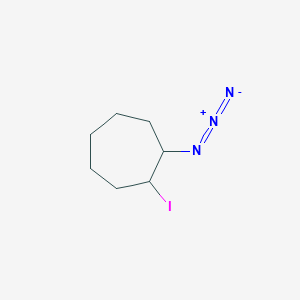

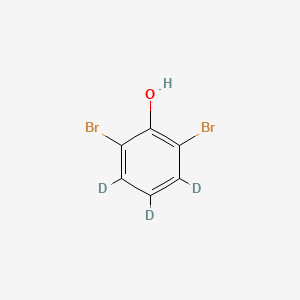

2,6-Dibromophenol-3,4,5-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dibromofenol-3,4,5-d3 es un derivado deuterado de 2,6-dibromofenol, donde tres átomos de hidrógeno en el anillo de benceno son reemplazados por átomos de deuterio. Este compuesto se utiliza a menudo en la investigación científica debido a sus propiedades isotópicas únicas, que pueden ser beneficiosas en diversas aplicaciones analíticas y sintéticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

2,6-Dibromofenol-3,4,5-d3 se puede sintetizar mediante la bromación de fenol en presencia de reactivos deuterados. Un método común implica el uso de N-bromosuccinimida (NBS) y diisopropilamina en diclorometano a temperatura ambiente. La reacción suele continuar durante varias horas en condiciones de Schlenk .

Métodos de Producción Industrial

La producción industrial de 2,6-dibromofenol implica la bromación de fenol utilizando bromo y un catalizador. El proceso incluye pasos como la sulfonación, bromación e hidrólisis. La reacción se lleva a cabo a temperaturas controladas e implica el uso de ácido sulfúrico, bromo y bisulfito de sodio .

Análisis De Reacciones Químicas

Tipos de Reacciones

2,6-Dibromofenol-3,4,5-d3 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en fenoles menos bromados.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde los átomos de bromo son reemplazados por otros nucleófilos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como el metóxido de sodio. Las reacciones se llevan a cabo normalmente a temperaturas controladas y en atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios compuestos fenólicos bromados y deuterados, que se pueden utilizar posteriormente en aplicaciones sintéticas y analíticas .

Aplicaciones Científicas De Investigación

2,6-Dibromofenol-3,4,5-d3 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas y como reactivo en estudios de etiquetado isotópico.

Medicina: Sus propiedades isotópicas únicas lo hacen valioso en estudios farmacocinéticos e investigación del metabolismo de fármacos.

Industria: Se utiliza en la producción de retardantes de llama y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 2,6-dibromofenol-3,4,5-d3 implica su interacción con diversos objetivos moleculares y vías. Como inhibidor metabólico, interfiere con procesos enzimáticos específicos, lo que lleva a la inhibición de las vías metabólicas. Sus propiedades similares a la auxina le permiten imitar las hormonas vegetales naturales, afectando el crecimiento y desarrollo de las plantas .

Comparación Con Compuestos Similares

Compuestos Similares

2,4-Dibromofenol-3,5,6-d3: Otro derivado deuterado con propiedades isotópicas similares.

2,6-Dibromofenol: La versión no deuterada del compuesto, comúnmente utilizada en aplicaciones similares.

Unicidad

2,6-Dibromofenol-3,4,5-d3 es único debido a sus átomos de deuterio, que proporcionan ventajas distintas en el etiquetado isotópico y los estudios analíticos. La presencia de deuterio puede provocar diferencias en la cinética de reacción y la estabilidad, lo que lo convierte en una herramienta valiosa en diversos campos de investigación .

Propiedades

Número CAS |

1219803-14-1 |

|---|---|

Fórmula molecular |

C6H4Br2O |

Peso molecular |

254.92 g/mol |

Nombre IUPAC |

2,6-dibromo-3,4,5-trideuteriophenol |

InChI |

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H/i1D,2D,3D |

Clave InChI |

SSIZLKDLDKIHEV-CBYSEHNBSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])Br)O)Br)[2H] |

SMILES canónico |

C1=CC(=C(C(=C1)Br)O)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B12309132.png)

![7-(Hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12309133.png)

![2-Oxaspiro[5.5]undecan-5-amine](/img/structure/B12309151.png)

![6-[(Tert-butylamino)methyl]piperidin-2-one](/img/structure/B12309162.png)

![(R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid](/img/structure/B12309172.png)